5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride
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Overview
Description
5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that contains both a pyrrolidine ring and an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of a suitable hydrazide with a nitrile oxide to form the oxadiazole ring. The pyrrolidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyrrolidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Oxadiazole derivatives: Compounds with the oxadiazole ring can have comparable chemical properties and reactivity.
Uniqueness
5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride is unique due to the combination of the pyrrolidine and oxadiazole rings, which can confer distinct chemical and biological properties. This dual-ring structure can enhance its potential as a versatile scaffold for drug development and other applications.
Properties
CAS No. |
2639439-69-1 |
---|---|
Molecular Formula |
C6H10ClN3O |
Molecular Weight |
175.6 |
Purity |
95 |
Origin of Product |
United States |
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